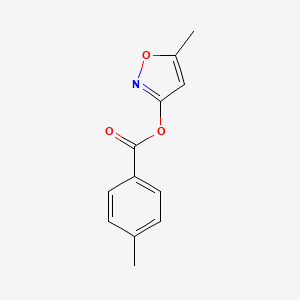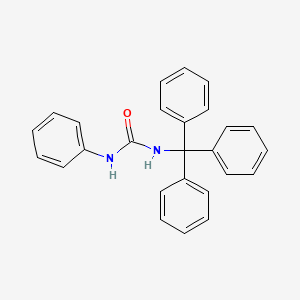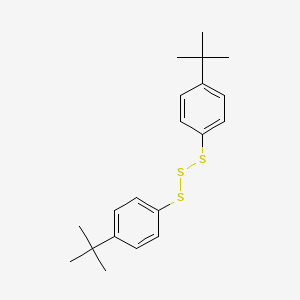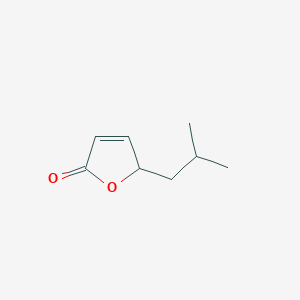
3,3,5-Trichloro-1,1,1,2,2-pentafluoropentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,5-Trichloro-1,1,1,2,2-pentafluoropentane is a halogenated organic compound with the molecular formula C₅H₄Cl₃F₅. It is characterized by the presence of three chlorine atoms and five fluorine atoms attached to a pentane backbone. This compound is known for its stability and unique chemical properties, making it of interest in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5-Trichloro-1,1,1,2,2-pentafluoropentane typically involves the halogenation of pentane derivatives. One common method is the reaction of ethene with 1,1,1-trichloro-2,2,2-trifluoroethane under specific conditions . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the selective addition of chlorine and fluorine atoms.
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation processes. These processes are carried out in specialized reactors where the reactants are exposed to halogenating agents such as chlorine and fluorine gases. The reaction is carefully monitored to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3,3,5-Trichloro-1,1,1,2,2-pentafluoropentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace halogen atoms with hydroxyl groups.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions include various halogenated derivatives and alcohols, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3,3,5-Trichloro-1,1,1,2,2-pentafluoropentane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce halogen atoms into molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3,5-Trichloro-1,1,1,2,2-pentafluoropentane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The compound can affect various biochemical pathways by altering the structure and function of proteins and other biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,1,2,2,3,3,5,6,6,6-Undecafluoro-4,4,5-tris(trifluoromethyl)hexane
- 2,2,4-Trichloro-1,1,1-trifluorobutane
- 1,1,1,2,2,3,3,4,5,5-Decafluoropentane
- Perfluoro-2-methylpentane
Uniqueness
3,3,5-Trichloro-1,1,1,2,2-pentafluoropentane is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its stability and reactivity make it valuable in various applications where other compounds may not be suitable .
Propriétés
Numéro CAS |
18621-12-0 |
|---|---|
Formule moléculaire |
C5H4Cl3F5 |
Poids moléculaire |
265.43 g/mol |
Nom IUPAC |
3,3,5-trichloro-1,1,1,2,2-pentafluoropentane |
InChI |
InChI=1S/C5H4Cl3F5/c6-2-1-3(7,8)4(9,10)5(11,12)13/h1-2H2 |
Clé InChI |
WLNCWIYJGIJDTN-UHFFFAOYSA-N |
SMILES canonique |
C(CCl)C(C(C(F)(F)F)(F)F)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzene, [2,2-bis(methylthio)ethyl]-](/img/structure/B14705321.png)





![3-{[2-(Trimethoxysilyl)ethyl]sulfanyl}propane-1,2-diol](/img/structure/B14705350.png)
![2-Bromo-5-[(4-methylphenyl)sulfonyl]-5,6-dihydro-7h-dibenzo[b,d]azepin-7-one](/img/structure/B14705363.png)





